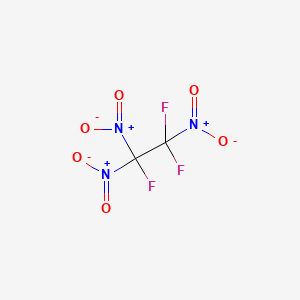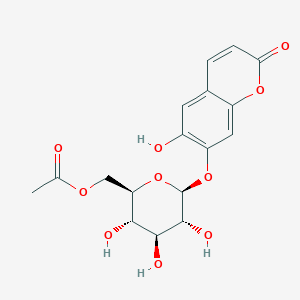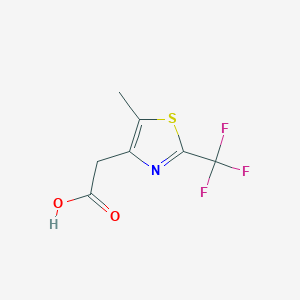
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride is a compound of interest in various scientific fields due to its unique structural properties. The presence of deuterium atoms in its structure makes it particularly valuable for research in isotopic labeling and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride typically involves multiple steps. The starting material is often a cyclohexane derivative, which undergoes a series of reactions including alkylation, deuteration, and amination. The reaction conditions usually involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study kinetic isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride
- 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride
Uniqueness
The uniqueness of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride lies in its isotopic composition. The incorporation of deuterium atoms enhances its stability and provides valuable information on reaction kinetics and mechanisms, which is not possible with non-deuterated analogs.
Properties
Molecular Formula |
C10H24Cl2N2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3-(aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/i3D3,6D2;; |
InChI Key |
UKBRFCIVTBJKPZ-WCKZLILGSA-N |
Isomeric SMILES |
[2H]C1(C(CC(CC1(CN)C([2H])([2H])[2H])N)(C)C)[2H].Cl.Cl |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


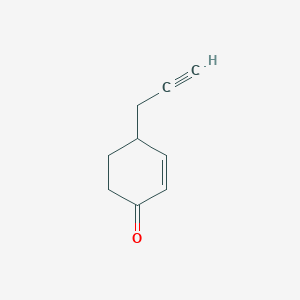
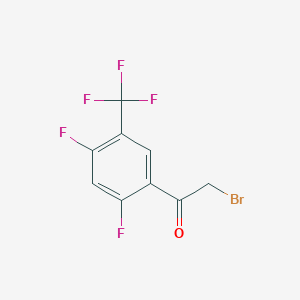
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)


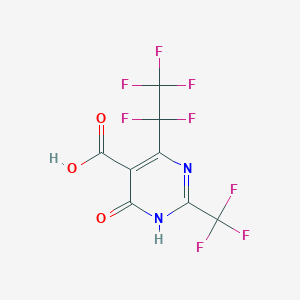
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
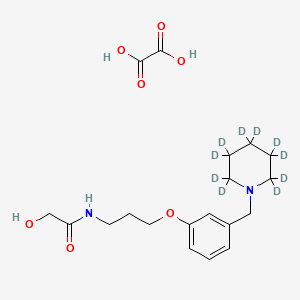
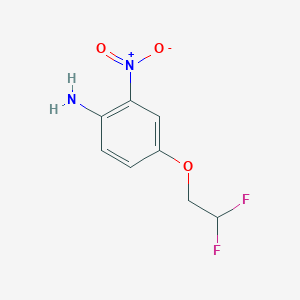
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
